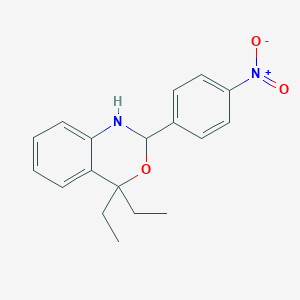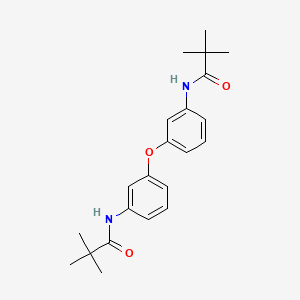![molecular formula C14H21NO2S B11112098 3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B11112098.png)
3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a piperidine ring substituted with a methyl group and a methanesulfonyl group attached to a 2-methylphenyl moiety. Its distinct chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.
Coupling with the 2-Methylphenyl Moiety: The final step involves coupling the piperidine derivative with the 2-methylphenyl moiety, often through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]MORPHOLINE: Contains a morpholine ring instead of a piperidine ring.
3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]AZEPANE: Features an azepane ring instead of a piperidine ring.
Uniqueness
The uniqueness of 3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H21NO2S |
|---|---|
Peso molecular |
267.39 g/mol |
Nombre IUPAC |
3-methyl-1-[(2-methylphenyl)methylsulfonyl]piperidine |
InChI |
InChI=1S/C14H21NO2S/c1-12-6-5-9-15(10-12)18(16,17)11-14-8-4-3-7-13(14)2/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
Clave InChI |
UGUKCIYZSVNDMM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11112034.png)
![2-Benzamido-N-{1-[N'-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B11112040.png)
![2,4-bis(benzyloxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11112054.png)
![4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid](/img/structure/B11112060.png)
![N-[3-(morpholin-4-yl)propyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11112067.png)
![4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11112079.png)
![6-chloro-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B11112082.png)
![N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11112094.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11112095.png)
![1-[2-(3,4-Dimethylphenyl)-4-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112106.png)
![2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide](/img/structure/B11112107.png)

